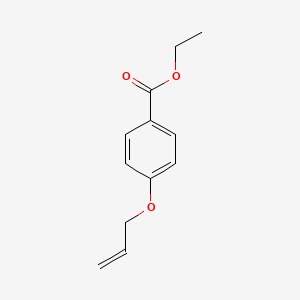

Ethyl 4-(prop-2-en-1-yloxy)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-prop-2-enoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h3,5-8H,1,4,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYWHQPVJCXFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280994 | |

| Record name | ethyl 4-allyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5443-37-8 | |

| Record name | 5443-37-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-allyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(prop-2-en-1-yloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(prop-2-en-1-yloxy)benzoate, also known as Ethyl 4-(allyloxy)benzoate, is an organic compound with the chemical formula C12H14O3. This molecule incorporates a benzoate ester functional group, which is a common scaffold in medicinal chemistry and materials science. The presence of the allyl ether moiety introduces a site of reactivity, making it a versatile intermediate for further chemical modifications. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, particularly in areas such as prodrug design, polymer chemistry, and the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its structural characteristics, physicochemical parameters, synthesis, and key chemical transformations.

Physicochemical Properties

| Property | Value (Predicted/Calculated) | Source/Method |

| Molecular Formula | C12H14O3 | - |

| Molecular Weight | 206.24 g/mol | [1] |

| CAS Number | 5443-37-8 | - |

| Appearance | Colorless to pale yellow liquid | Prediction based on similar benzoate esters |

| Melting Point | < 25 °C | Predicted to be a liquid at room temperature |

| Boiling Point | ~280-300 °C at 760 mmHg | Estimation based on related structures |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform) | Based on the properties of similar esters[2] |

| logP (Octanol-Water Partition Coefficient) | ~3.0 | Estimation based on molecular structure |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of ethyl 4-hydroxybenzoate attacks allyl bromide.

Synthesis Workflow

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for similar ether syntheses.

Materials:

-

Ethyl 4-hydroxybenzoate

-

Allyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl 4-hydroxybenzoate (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

-

Addition of Allyl Bromide: While stirring the suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone.

-

Extraction: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ 7.95-8.05 (d, 2H): Aromatic protons ortho to the ester group.

-

δ 6.90-7.00 (d, 2H): Aromatic protons ortho to the allyloxy group.

-

δ 6.00-6.10 (m, 1H): Vinylic proton of the allyl group (-OCH2-CH =CH2).

-

δ 5.35-5.45 (dd, 1H): Terminal vinylic proton (trans) of the allyl group (-OCH2-CH=CH 2).

-

δ 5.25-5.35 (dd, 1H): Terminal vinylic proton (cis) of the allyl group (-OCH2-CH=CH 2).

-

δ 4.60-4.70 (d, 2H): Methylene protons of the allyloxy group (-O-CH 2-CH=CH2).

-

δ 4.30-4.40 (q, 2H): Methylene protons of the ethyl ester group (-O-CH 2-CH3).

-

δ 1.35-1.45 (t, 3H): Methyl protons of the ethyl ester group (-O-CH2-CH 3).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ ~166: Carbonyl carbon of the ester.

-

δ ~162: Aromatic carbon attached to the allyloxy group.

-

δ ~132: Vinylic carbon of the allyl group (-OCH2-C H=CH2).

-

δ ~131: Aromatic carbons ortho to the ester group.

-

δ ~123: Quaternary aromatic carbon attached to the ester group.

-

δ ~118: Terminal vinylic carbon of the allyl group (-OCH2-CH=C H2).

-

δ ~114: Aromatic carbons ortho to the allyloxy group.

-

δ ~69: Methylene carbon of the allyloxy group (-O-C H2-CH=CH2).

-

δ ~61: Methylene carbon of the ethyl ester group (-O-C H2-CH3).

-

δ ~14: Methyl carbon of the ethyl ester group (-O-CH2-C H3).

IR (Infrared) Spectroscopy

-

~3080 cm⁻¹: C-H stretching of the vinylic group.

-

~2980 cm⁻¹: C-H stretching of the aliphatic groups.

-

~1715 cm⁻¹: C=O stretching of the ester carbonyl group.

-

~1605, 1580, 1510 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the ester group.

-

~1170 cm⁻¹: C-O stretching of the ether group.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 206.

-

Key Fragmentation Patterns: Loss of the ethyl group (-CH2CH3, m/z = 177), loss of the ethoxy group (-OCH2CH3, m/z = 161), and cleavage of the allyl group.

Key Chemical Reactivity: The Claisen Rearrangement

A significant chemical property of this compound is its susceptibility to the Claisen rearrangement upon heating. This is a-sigmatropic rearrangement that results in the formation of a C-C bond.

Claisen Rearrangement Pathway

Caption: Claisen Rearrangement of this compound.

This rearrangement proceeds through a concerted pericyclic transition state, leading to an ortho-substituted phenol. This reaction is a powerful tool for introducing allyl groups onto aromatic rings, which can then be further functionalized.

Experimental Protocols for Physicochemical Property Determination

For novel compounds where data is unavailable, the following standard protocols can be employed.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus[5].

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point of a liquid can be determined by simple distillation[6].

Procedure:

-

A small volume (e.g., 5-10 mL) of the liquid is placed in a round-bottom flask with a few boiling chips.

-

A distillation apparatus is assembled with a condenser and a thermometer placed so that the top of the bulb is level with the side arm of the distillation head.

-

The liquid is heated to a gentle boil.

-

The temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected, is recorded as the boiling point. The atmospheric pressure should also be recorded.

Solubility Determination

A qualitative assessment of solubility in various solvents can be performed as follows:

Procedure:

-

To a series of small test tubes, add approximately 1 mL of various solvents (e.g., water, ethanol, diethyl ether, chloroform, hexane).

-

To each test tube, add a small amount (a few milligrams or a single drop) of this compound.

-

Observe whether the compound dissolves completely at room temperature. Gentle warming can be applied to assess solubility at elevated temperatures.

-

Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Conclusion

This compound is a valuable chemical intermediate with potential applications in various fields. While experimental data on its physicochemical properties are sparse, this guide provides a robust framework based on established chemical principles and data from analogous compounds. The provided synthesis protocol offers a reliable method for its preparation, and the predicted spectroscopic data serves as a useful reference for its characterization. The inherent reactivity of the allyl group, particularly its ability to undergo the Claisen rearrangement, opens up numerous possibilities for the synthesis of more complex and potentially bioactive molecules. Further experimental validation of the properties outlined in this guide is encouraged to build a more complete and accurate profile of this versatile compound.

References

-

University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Wikipedia. (2024). Ethyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-ethoxybenzoate. Retrieved from [Link]

-

ChemBK. (2024). 4-ethylbenzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Dike, M. E. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

GeeksforGeeks. (2024). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). EP0530905B1 - Process for preparing carboxylated 2-allyl-phenols.

-

ChemSynthesis. (2024). ethyl 4-methoxybenzoate. Retrieved from [Link]

-

Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information - The Royal Society of Chemistry. Retrieved from [Link]

-

mzCloud. (2015). Ethyl benzoate. Retrieved from [Link]

-

Angewandte Chemie International Edition. (2018). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Microscale preparation of ethyl benzoate. Retrieved from [Link]

-

Filo. (2024). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]

-

Quora. (2021). What is ethyl benzoate from benzoic acid?. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-ethoxybenzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-(benzo[b]thiophen-2-ylmethyl)benzoate - Optional[13C NMR]. Retrieved from [Link]

-

MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP000037. Retrieved from [Link]

-

Medium. (2024). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Retrieved from [Link]

-

ChemBK. (n.d.). ethyl 4-(allyloxy)benzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 4-(prop-2-yn-1-yloxy)benzoate (CAS 175203-55-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(prop-2-yn-1-yloxy)benzoate (CAS 175203-55-1), a versatile chemical intermediate of significant interest in the fields of medicinal chemistry, chemical biology, and materials science. This document delineates its chemical structure, physicochemical properties, synthesis, and analytical characterization. The primary focus is on its application as a terminal alkyne building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a powerful tool for molecular conjugation and the development of novel therapeutics and functional materials. While direct biological activity of this compound is not extensively documented, its utility in constructing biologically active molecules is thoroughly discussed. This guide is intended to be a valuable resource for researchers leveraging this compound in their scientific endeavors.

Chemical Identity and Structure

Ethyl 4-(prop-2-yn-1-yloxy)benzoate is an organic compound featuring a benzoate ester functional group and a terminal alkyne moiety linked via an ether bond.

-

CAS Number: 175203-55-1

-

Systematic Name: Ethyl 4-(prop-2-yn-1-yloxy)benzoate

-

Synonyms: Ethyl 4-prop-2-ynoxybenzoate[1]

-

Molecular Formula: C₁₂H₁₂O₃[1]

-

Molecular Weight: 204.22 g/mol [1]

Chemical Structure:

Caption: 2D Chemical Structure of Ethyl 4-(prop-2-yn-1-yloxy)benzoate.

The structure consists of a central benzene ring para-substituted with an ethoxycarbonyl group and a propargyloxy group. The terminal alkyne is a key feature, rendering the molecule amenable to "click" chemistry reactions.

Physicochemical Properties

| Property | Value | Source/Method |

| Physical State | Expected to be a solid or liquid at 25°C | |

| Melting Point | Not available. (Ethyl benzoate: -34 °C)[2][3] | Analogy to Ethyl benzoate |

| Boiling Point | Not available. (Ethyl benzoate: 212-213 °C)[2][3] | Analogy to Ethyl benzoate |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, dichloromethane, and ethyl acetate. Low solubility in water is predicted. (Ethyl benzoate water solubility: 0.72 mg/mL)[2] | Chemical structure and analogy to Ethyl benzoate |

| logP (Octanol/Water) | 1.8753 | ChemScene (Computational)[1] |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | ChemScene (Computational)[1] |

| Hydrogen Bond Donors | 0 | ChemScene (Computational)[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene (Computational)[1] |

| Rotatable Bonds | 4 | ChemScene (Computational)[1] |

Synthesis and Purification

A standard and efficient method for the synthesis of Ethyl 4-(prop-2-yn-1-yloxy)benzoate is the Williamson ether synthesis. This involves the reaction of ethyl 4-hydroxybenzoate with propargyl bromide in the presence of a suitable base.

Representative Synthesis Protocol

Reaction Scheme:

Caption: Synthesis of Ethyl 4-(prop-2-yn-1-yloxy)benzoate.

Step-by-Step Methodology:

-

Dissolution: Dissolve ethyl 4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Reagent Addition: To the stirred suspension, add propargyl bromide (80% solution in toluene, 1.1-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Ethyl 4-(prop-2-yn-1-yloxy)benzoate as a pure compound.

Analytical Characterization

The identity and purity of Ethyl 4-(prop-2-yn-1-yloxy)benzoate can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group protons, the methylene protons of the propargyl group, and the acetylenic proton.

-

Aromatic protons: Two doublets in the range of δ 7.0-8.0 ppm.

-

Ethyl group: A quartet around δ 4.3 ppm (CH₂) and a triplet around δ 1.3 ppm (CH₃).

-

Propargyl group: A singlet or a doublet around δ 4.7 ppm (OCH₂) and a triplet around δ 2.5 ppm (acetylenic CH).

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, aromatic carbons, ethyl carbons, and the carbons of the propargyl group.

Mass Spectrometry (MS)

The mass spectrum, typically obtained by electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), should show the molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of 204.22. Fragmentation patterns would likely involve the loss of the ethyl group, the ethoxycarbonyl group, or cleavage of the ether linkage.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point. Detection is typically performed using a UV detector at a wavelength around 254 nm.

Core Application: A Linchpin in "Click" Chemistry

The primary utility of Ethyl 4-(prop-2-yn-1-yloxy)benzoate lies in its terminal alkyne functionality, which makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction enables the efficient and specific formation of a stable 1,2,3-triazole ring, linking the benzoate moiety to a molecule bearing an azide group.

Caption: The CuAAC "Click" Reaction Workflow.

Rationale in Drug Discovery and Chemical Biology

The CuAAC reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it exceptionally suitable for biological and pharmaceutical applications. Ethyl 4-(prop-2-yn-1-yloxy)benzoate can be used to:

-

Synthesize novel drug candidates: By "clicking" it onto azide-modified scaffolds, complex molecules with potential therapeutic activity can be rapidly assembled.

-

Bioconjugation: It can be used to attach small molecules to biomacromolecules such as proteins, peptides, or nucleic acids that have been functionalized with an azide group. This is valuable for creating antibody-drug conjugates (ADCs), targeted probes, and for studying biological processes.

-

Develop functional materials: Incorporation of this molecule into polymers or onto surfaces via click chemistry can impart specific properties for applications in materials science and nanotechnology.

Experimental Protocol: A General CuAAC Reaction

-

Reactant Preparation: Dissolve Ethyl 4-(prop-2-yn-1-yloxy)benzoate (1.0 eq) and the azide-containing compound (1.0-1.1 eq) in a suitable solvent system, often a mixture of t-butanol and water.

-

Catalyst Preparation: Prepare a fresh solution of the copper(I) catalyst. This is typically done in situ by reducing a copper(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%) with a reducing agent like sodium ascorbate (10-20 mol%).

-

Reaction Initiation: Add the copper(II) sulfate solution followed by the sodium ascorbate solution to the mixture of the alkyne and azide.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is usually complete within a few hours and can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the product can be isolated by extraction and purified by column chromatography or recrystallization.

Biological Context and Potential

While there is limited information on the intrinsic biological activity of Ethyl 4-(prop-2-yn-1-yloxy)benzoate itself, some related ethyl 4-alkoxybenzoate compounds have been investigated for various biological activities, including anti-juvenile hormone effects in insects.[4][5][6] However, the primary significance of the title compound in a biological context is as a tool for constructing more complex, biologically active molecules. The benzoate ester moiety can serve as a simple aromatic core, while the terminal alkyne provides the handle for conjugation.

Safety and Handling

Based on available data, Ethyl 4-(prop-2-yn-1-yloxy)benzoate should be handled with care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Ethyl 4-(prop-2-yn-1-yloxy)benzoate (CAS 175203-55-1) is a valuable and versatile building block for chemical synthesis. Its defining feature, the terminal alkyne, makes it a key player in the realm of "click" chemistry, enabling the rapid and efficient construction of complex molecular architectures. While its own biological profile is not extensively studied, its utility in the synthesis of novel therapeutics, bioconjugates, and advanced materials is undeniable. This guide provides the foundational knowledge for researchers to effectively and safely utilize this compound in their pursuit of scientific innovation.

References

-

Doi, I., & Okuno, T. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o125. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6). Retrieved January 24, 2026, from [Link]

-

Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved January 24, 2026, from [Link]

-

Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. RSC Advances, 4(92), 50731-50738. [Link]

-

Fujita, N., Ashibe, K., Yamada, N., Shiotsuki, T., Kiuchi, M., & Kuwano, E. (2007). Juvenile hormone activity of ethyl 4-(2-aryloxyhexyloxy)benzoates with precocious metamorphosis-inducing activity. Bioscience, Biotechnology, and Biochemistry, 71(9), 2333-2334. [Link]

-

FAO/WHO Expert Committee on Food Additives. (1998). ETHYL p-HYDROXYBENZOATE. FNP 52 Add 6. [Link]

-

CIBTech. (n.d.). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN106397193A - Preparation method of ethyl paraben.

-

Sudo, Y., et al. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. Molecules, 25(6), 1353. [Link]

-

ResearchGate. (n.d.). Synthesis and Anti-Juvenile Hormone Activity of Ethyl 4-[2-(6-Methyl-3-pyridyloxy)alkyloxy]benzoates. Retrieved January 24, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). PCHHAX Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Retrieved January 24, 2026, from [Link]

-

Ishiguro, H., Fujita, N., Kim, I. H., Shiotsuki, T., & Kuwano, E. (2003). Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a novel anti-juvenile hormone agent. Bioscience, Biotechnology, and Biochemistry, 67(9), 2045-2047. [Link]

-

Cheméo. (n.d.). Chemical Properties of n-Propyl benzoate (CAS 2315-68-6). Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate. Retrieved January 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Ethyl benzoate. Retrieved January 24, 2026, from [Link]

-

Yamada, N., Maeda, K., Masumoto, M., Inagaki, Y., & Furuta, K. (2016). Anti-juvenile hormone activity of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates and their effect on the juvenile hormone titer in the hemolymph of the silkworm, Bombyx mori. Journal of Pesticide Science, 41(2), 38-43. [Link]

-

PubChem. (n.d.). Ethyl 4-ethylbenzoate. Retrieved January 24, 2026, from [Link]

-

FooDB. (n.d.). Showing Compound 4-Ethylbenzoic acid (FDB022844). Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN104311414A - Preparation method of ethyl benzoate.

-

PubMed. (n.d.). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Retrieved January 24, 2026, from [Link]

-

Chegg. (n.d.). Q3. The following NMR spectrum is of ethyl 4-hydroxybenzoate. Draw the structure, and match the peaks to their respective protons on the structure. Retrieved January 24, 2026, from [Link]

-

Dike, M. E. (n.d.). REPORT Lab work: ETHYL BENZOATE. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0030058). Retrieved January 24, 2026, from [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Department of Commerce, National Bureau of Standards. [Link]

-

Royal Society of Chemistry. (2016). Supplementary Information. [Link]

-

SpectraBase. (n.d.). Ethyl 4-(1H-indol-1-yl)benzoate - Optional[13C NMR] - Chemical Shifts. Retrieved January 24, 2026, from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Ethyl benzoate (HMDB0033967). Retrieved January 24, 2026, from [Link]

-

Royal Society of Chemistry. (2016). Supporting Information. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 3. Ethyl benzoate CAS#: 93-89-0 [m.chemicalbook.com]

- 4. Juvenile hormone activity of ethyl 4-(2-aryloxyhexyloxy)benzoates with precocious metamorphosis-inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate, a novel anti-juvenile hormone agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(prop-2-en-1-yloxy)benzoate

This guide provides a comprehensive overview of the synthetic pathway to Ethyl 4-(prop-2-en-1-yloxy)benzoate, a valuable intermediate in the development of various organic molecules. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and explain the rationale behind the procedural choices, ensuring a reproducible and robust synthesis.

Introduction and Strategic Overview

This compound, also known as Ethyl 4-(allyloxy)benzoate, is an aromatic ether. The introduction of an allyl group onto the phenolic oxygen of a paraben scaffold provides a reactive handle for further chemical transformations, making it a key building block in medicinal chemistry and materials science.

The most efficient and widely adopted method for the synthesis of this and similar aryl ethers is the Williamson Ether Synthesis . This venerable yet powerful reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide) or, in this case, a deprotonated phenol (a phenoxide).[1] The overall transformation for our target molecule is depicted below:

Figure 1: Overall Synthesis Reaction

Caption: General transformation for the synthesis of the target molecule.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This guide will focus on a robust protocol utilizing sodium hydride as the base and dimethylformamide as the solvent, choices made to maximize yield and reaction efficiency.

The Core Mechanism: An SN2 Pathway

The synthesis of this compound is a classic example of the Williamson ether synthesis, which occurs in two discrete, mechanistically important steps.[3]

Step 1: Deprotonation to form the Nucleophile

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of Ethyl 4-hydroxybenzoate. In our selected protocol, sodium hydride (NaH) serves as a potent, non-nucleophilic base. The hydride ion abstracts the acidic phenolic proton, generating a sodium phenoxide intermediate. This deprotonation is essentially irreversible as it produces hydrogen gas (H₂), which evolves from the reaction mixture, driving the equilibrium forward.

-

Expert Insight (Choice of Base): Sodium hydride is an excellent choice for this transformation. Unlike hydroxide or alkoxide bases, it is non-nucleophilic and the only byproduct is hydrogen gas, which simplifies the subsequent work-up procedure. The use of a strong base is necessary because phenols are less acidic than alcohols, and a powerful base ensures complete and rapid formation of the phenoxide nucleophile.

Step 2: Nucleophilic Attack and Ether Formation

The resulting sodium phenoxide is a potent nucleophile. The negatively charged oxygen atom then attacks the electrophilic carbon of the allyl bromide in a concerted SN2 fashion.[2] This "backside attack" displaces the bromide ion, which serves as a good leaving group, to form the desired ether linkage.[1][2]

-

Expert Insight (Choice of Electrophile): Allyl bromide is an ideal electrophile for this SN2 reaction. As a primary halide, it is sterically unhindered, minimizing the potential for competing elimination (E2) reactions.[2] Secondary or tertiary halides would be more prone to elimination, especially in the presence of a strong base, leading to undesired byproducts.[4]

The complete mechanism is illustrated below:

Caption: The SN2 mechanism for the synthesis of this compound.

Field-Proven Experimental Protocol

This protocol is adapted from a reliable procedure for the synthesis of the analogous methyl ester and is expected to provide a high yield of the desired product.[5]

Reagent and Solvent Data

| Reagent/Solvent | Formula | MW ( g/mol ) | M/V Used (per 0.1 mol) | Molar Eq. | Role |

| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | 16.6 g | 1.0 | Starting Material |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 4.0 g | 1.0 | Base |

| Allyl Bromide | C₃H₅Br | 120.98 | 8.7 mL (12.1 g) | 1.0 | Electrophile |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 150 mL | - | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~500 mL | - | Extraction Solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~300 mL | - | Aqueous Wash |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | ~10 g | - | Drying Agent |

| Hexane | C₆H₁₄ | 86.18 | ~200 mL | - | Washing NaH / Eluent |

Step-by-Step Methodology

Safety Precaution: This procedure involves sodium hydride, which is highly flammable and reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Preparation of Reaction Vessel: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the sodium hydride (60% dispersion in mineral oil).

-

Washing of Sodium Hydride: Wash the sodium hydride with anhydrous hexane (3 x 50 mL) to remove the mineral oil. The hexane can be removed via cannula transfer after allowing the NaH to settle. This step is crucial for accurate stoichiometry and to prevent the oil from contaminating the product.

-

Addition of Solvent and Substrate: Add anhydrous N,N-Dimethylformamide (DMF) (150 mL) to the washed NaH. Begin stirring the suspension under a positive pressure of nitrogen. Add the Ethyl 4-hydroxybenzoate portionwise over approximately 20 minutes. Vigorous evolution of hydrogen gas will be observed.

-

Causality: DMF is an excellent solvent for this reaction. It is a polar aprotic solvent, which effectively solvates the sodium cation of the phenoxide intermediate without solvating the nucleophilic oxygen anion, thereby enhancing its reactivity. Its high boiling point also allows for the reaction to be heated if necessary, although this particular reaction proceeds readily at room temperature.[1]

-

-

Addition of Allyl Bromide: Once the hydrogen evolution has ceased (indicating complete formation of the phenoxide), add the allyl bromide via the dropping funnel over 5-10 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the Ethyl 4-hydroxybenzoate spot. The reaction is typically complete within 1-2 hours.[5]

-

Work-up and Extraction:

-

Carefully pour the reaction mixture into a beaker containing 400 mL of ice-water to quench any unreacted NaH and precipitate the product.

-

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 150 mL) to remove any unreacted starting material.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

For higher purity, the product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.

-

Self-Validating System: Ensuring Trustworthiness

The described protocol incorporates several self-validating steps to ensure a successful outcome:

-

Visual Confirmation: The evolution of hydrogen gas upon the addition of Ethyl 4-hydroxybenzoate to the NaH suspension provides a clear visual confirmation that the deprotonation step is proceeding as expected.

-

Reaction Monitoring: The use of TLC allows for the empirical determination of the reaction's endpoint, preventing premature work-up or unnecessarily long reaction times which could lead to side reactions.

-

Purification: The extraction and washing steps are designed to systematically remove impurities. The final purification by chromatography or distillation provides a product of high purity, which can be confirmed by analytical techniques such as NMR spectroscopy.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

-

What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? - Quora. Available at: [Link]

-

Williamson ether synthesis - Wikipedia. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

-

esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates - Organic Syntheses Procedure. Available at: [Link]

-

THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING - CIBTech. Available at: [Link]

-

REPORT Lab work: ETHYL BENZOATE Student: Dike Moses Ekene. Available at: [Link]

-

Ethyl benzoate synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

-

ethyl 4-methylbenzoate - Organic Syntheses Procedure. Available at: [Link]

-

Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation - ResearchGate. Available at: [Link]

-

Synthesis of Methyl 4-(Allyloxy)benzoate - PrepChem.com. Available at: [Link]

-

Williamson Ether Synthesis Reaction Mechanism - YouTube. Available at: [Link]

- CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents.

-

PCHHAX Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure - Der Pharma Chemica. Available at: [Link]

-

15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

Sources

Mastering Synthesis Efficiency: A Guide to the Theoretical Yield Calculation for Ethyl 4-(prop-2-en-1-yloxy)benzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous quantification of reaction efficiency is paramount. The theoretical yield serves as the fundamental benchmark against which the practical efficacy of a synthetic protocol is measured. This guide provides an in-depth exploration of the theoretical yield calculation for the synthesis of Ethyl 4-(prop-2-en-1-yloxy)benzoate, a valuable intermediate in organic synthesis. We will dissect the underlying Williamson ether synthesis, provide a field-proven experimental protocol, and detail the stoichiometric calculations essential for determining the maximum possible product mass. This document is designed to equip researchers and development professionals with the expertise to not only perform this calculation accurately but also to understand the critical chemical principles that govern the outcome of the synthesis.

Introduction: The Strategic Importance of Theoretical Yield

The journey from chemical blueprint to a tangible product is governed by the laws of stoichiometry. The theoretical yield represents the maximum quantity of a product that can be formed from given amounts of reactants in a chemical reaction, assuming 100% conversion and no loss of material.[1][2] For professionals in drug development, understanding and calculating theoretical yield is not merely an academic exercise; it is a critical component of process optimization, cost analysis, and scalability.[2][3][4] An accurate theoretical yield calculation provides the essential baseline needed to evaluate the percent yield, which is the true measure of a reaction's efficiency.[4] Inefficiencies highlighted by a low percent yield can drive further research into optimizing reaction conditions, catalysts, or purification methods, ultimately impacting the economic viability of a synthetic process.[2]

This guide focuses on the synthesis of this compound, which is achieved via the robust and widely utilized Williamson ether synthesis.

The Synthetic Pathway: Williamson Ether Synthesis

The formation of this compound from Ethyl 4-hydroxybenzoate and allyl bromide is a classic example of the Williamson ether synthesis.[5][6] This reaction proceeds via a nucleophilic substitution (SN2) mechanism.[7][8]

The Mechanism involves two key steps:

-

Deprotonation: A base is used to deprotonate the weakly acidic hydroxyl group of Ethyl 4-hydroxybenzoate, forming a potent nucleophile, the corresponding phenoxide ion. Potassium carbonate (K₂CO₃) is an ideal base for this purpose; it is sufficiently basic to deprotonate the phenol (pKa ~10) but is mild enough to avoid unwanted side reactions.[9] Its low solubility in many organic solvents allows for easy removal after the reaction.[9]

-

Nucleophilic Attack: The generated phenoxide ion then attacks the electrophilic carbon atom of allyl bromide. In this SN2 step, the phenoxide ion displaces the bromide ion (a good leaving group), forming the desired ether linkage.[7][8]

The balanced chemical equation for this synthesis is:

Figure 1. Williamson ether synthesis of this compound.

Field-Proven Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Ethyl 4-hydroxybenzoate

-

Allyl bromide[10]

-

Anhydrous Potassium Carbonate (K₂CO₃)[9]

-

Acetone (or Dimethylformamide, DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for reflux, extraction, and filtration.

Step-by-Step Methodology:

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-hydroxybenzoate (e.g., 10.0 g).

-

Solvent and Base Addition: Add anhydrous acetone (100 mL) to dissolve the starting material. Subsequently, add anhydrous potassium carbonate (e.g., 1.2 equivalents).

-

Addition of Alkylating Agent: While stirring the suspension, add allyl bromide (e.g., 1.1 equivalents) dropwise at room temperature.

-

Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone).

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (Ethyl 4-hydroxybenzoate) is consumed.

-

Workup - Quenching and Filtration: After completion, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and potassium bromide byproduct, washing the solid with a small amount of acetone.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain pure this compound.

Core Calculation: Determining the Theoretical Yield

The theoretical yield is dictated by the limiting reagent, which is the reactant that is completely consumed first in the reaction.

Step 1: Assemble Reactant and Product Data

The first step is to gather the molecular weights of all substances involved in the stoichiometric calculation.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 |

| Allyl Bromide | C₃H₅Br | 120.98[10] |

| Potassium Carbonate* | K₂CO₃ | 138.21[9] |

| This compound | C₁₂H₁₄O₃ | 206.24 |

Note: Potassium carbonate is a reagent but is often used in excess and does not factor into the product yield calculation directly, as it is not incorporated into the final product structure.

Step 2: Calculate Moles of Each Reactant

Using the masses from a hypothetical experiment based on the protocol in Section 3. Let's assume we start with:

-

Mass of Ethyl 4-hydroxybenzoate = 8.31 g

-

Mass of Allyl Bromide = 7.26 g

The number of moles for each is calculated as follows:[11]

-

Moles of Ethyl 4-hydroxybenzoate = Mass / Molar Mass = 8.31 g / 166.17 g/mol = 0.0500 mol

-

Moles of Allyl Bromide = Mass / Molar Mass = 7.26 g / 120.98 g/mol = 0.0600 mol

Step 3: Identify the Limiting Reagent

According to the balanced equation in Figure 1, Ethyl 4-hydroxybenzoate and Allyl Bromide react in a 1:1 stoichiometric ratio. To identify the limiting reagent, we compare the calculated moles of each reactant.

-

Moles of Ethyl 4-hydroxybenzoate = 0.0500 mol

-

Moles of Allyl Bromide = 0.0600 mol

Since we have fewer moles of Ethyl 4-hydroxybenzoate, it will be completely consumed before the allyl bromide. Therefore, Ethyl 4-hydroxybenzoate is the limiting reagent . The reaction can only produce as much product as this reactant allows.

Step 4: Calculate Theoretical Moles of Product

The stoichiometry of the reaction is 1:1 between the limiting reagent (Ethyl 4-hydroxybenzoate) and the product (this compound).

-

Maximum Moles of Product = Moles of Limiting Reagent = 0.0500 mol

Step 5: Calculate Theoretical Yield in Grams

Finally, convert the maximum moles of product into a mass (grams) to determine the theoretical yield.[11][12]

-

Theoretical Yield = Maximum Moles of Product × Molar Mass of Product = 0.0500 mol × 206.24 g/mol = 10.31 g

Thus, for this hypothetical experiment, the maximum possible mass of this compound that can be synthesized is 10.31 grams . Any actual yield obtained in the lab would be compared against this value to calculate the percent yield.

Synthesis and Calculation Workflow

The following diagram illustrates the logical flow from experimental planning to the final calculation of yield.

Caption: Workflow for theoretical and percent yield determination.

Conclusion

The calculation of theoretical yield is a cornerstone of quantitative chemical synthesis. It provides the essential, unchanging benchmark for a reaction's potential, grounded in the principles of stoichiometry. For the Williamson ether synthesis of this compound, a systematic, step-by-step approach—from identifying the limiting reagent to converting moles to mass—ensures an accurate determination of the maximum possible product. This value is indispensable for researchers and drug development professionals to critically assess experimental outcomes, refine protocols, and ultimately drive the efficient and cost-effective production of valuable chemical entities.

References

-

Ramishvili, T., Tsitsishvili, V. and Bukia, T. (2021) Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

-

Dike Moses Ekene. (n.d.). REPORT Lab work: ETHYL BENZOATE. Academia.edu. [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

-

Wikipedia. (2023). Williamson ether synthesis. [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. [Link]

-

Lin, Z., & Pang, J. (2016). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. International Journal of Basic and Applied Chemical Sciences, 6(2), 68-74. [Link]

-

Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

-

Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? [Link]

-

Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. [Link]

-

Oreate AI Blog. (2025). Understanding Theoretical Yield in Chemistry: A Key Concept for Success. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethylparaben. PubChem. [Link]

-

Chemistry LibreTexts. (2025). 12.9: Theoretical Yield and Percent Yield. [Link]

-

ResearchGate. (2025). (PDF) Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. [Link]

-

Chemistry LibreTexts. (2024). 2.2: Important Calculations (Theoretical Yield and Percent Yield). [Link]

-

Wikipedia. (2023). Allyl bromide. [Link]

-

YouTube. (2025). What Does K2CO3 Do In Organic Chemistry? [Link]

-

Reddit. (2020). How do I determine the theoretical yield in an organic reaction? r/OrganicChemistry. [Link]

-

Study.com. (2021). How to Calculate the Theoretical Yield of a Chemical Reaction. [Link]

-

National Center for Biotechnology Information. (n.d.). Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate. PubChem. [Link]

-

Ataman Kimya. (n.d.). ALLYL BROMIDE. [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)

-

YouTube. (2023). How to Find Theoretical Yield. [Link]

-

National Center for Biotechnology Information. (n.d.). Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. PMC. [Link]

-

Common Organic Chemistry. (n.d.). Potassium Carbonate. [Link]

-

YouTube. (2023). Theoretical Yield & Percent Yield in Chemistry Explained. [Link]

-

University of Calgary. (n.d.). Yield calculation. [Link]

-

Loba Chemie. (n.d.). ETHYL 4-HYDROXYBENZOATE. [Link]

-

National Center for Biotechnology Information. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. PubMed. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl 4-methylbenzoate. [Link]

-

Chemistry LibreTexts. (2023). 8.7: Theoretical Yield and Percent Yield. [Link]

-

Turito. (2022). Potassium Carbonate: Structure, Properties & Uses of K2CO3. [Link]

-

Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate. [Link]

-

ChemBK. (2024). 4-ethylbenzoate. [Link]

-

Palchem. (2011). ALLYL BROMIDE Technical Data Sheet. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Understanding Theoretical Yield in Chemistry: A Key Concept for Success - Oreate AI Blog [oreateai.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Potassium Carbonate [commonorganicchemistry.com]

- 10. Allyl bromide - Wikipedia [en.wikipedia.org]

- 11. reddit.com [reddit.com]

- 12. How to Calculate the Theoretical Yield of a Chemical Reaction | Chemistry | Study.com [study.com]

Ethyl 4-(prop-2-en-1-yloxy)benzoate: A Versatile Scaffold for Innovations in Medicinal Chemistry and Polymer Science

Authored by: A Senior Application Scientist

Abstract

Ethyl 4-(prop-2-en-1-yloxy)benzoate is a bifunctional organic molecule that, while not extensively documented in current literature, presents a compelling platform for research and development across multiple scientific disciplines. This technical guide elucidates the potential of this compound, stemming from the strategic combination of a benzoate ester and an allyl ether within its structure. We will explore its straightforward synthesis, key reactive sites, and propose detailed, scientifically-grounded workflows for its application as a novel building block in drug discovery and as a functional monomer in advanced polymer synthesis. This document is intended to serve as a foundational resource for researchers, chemists, and material scientists poised to explore the untapped potential of this versatile chemical entity.

Introduction: Unveiling a Molecule of Latent Potential

At the heart of chemical innovation lies the exploration of novel molecular architectures. This compound is one such molecule, characterized by an ethyl benzoate core functionalized with an allyl ether at the para position. The ethyl benzoate moiety is a common feature in pharmaceuticals and fine chemicals, often serving as a stable precursor to the more biologically active benzoic acid.[1][2] The allyl group, a three-carbon unit with a terminal double bond, is a valuable functional handle in organic synthesis and a recognized pharmacophore in its own right, found in numerous natural products with anticancer and other therapeutic properties.[3][4]

The convergence of these two functional groups in a single molecule creates a unique scaffold with dual reactivity. The ester can be readily hydrolyzed to a carboxylic acid, a critical functional group for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Simultaneously, the allyl group's double bond is amenable to a wide array of chemical transformations, including polymerization, oxidation, and addition reactions, making it an attractive component for the design of new materials and bioactive agents. This guide will provide the conceptual and practical framework for harnessing this dual reactivity.

Synthesis and Characterization

The synthesis of this compound is readily achievable through the well-established Williamson ether synthesis, a robust and high-yielding SN2 reaction.[5][6][7] This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide of ethyl 4-hydroxybenzoate serves as the nucleophile, attacking the electrophilic allyl bromide.

Detailed Synthesis Protocol

Reaction: Williamson Ether Synthesis

Figure 1: Conceptual workflow for the synthesis of this compound.

Materials:

-

Ethyl 4-hydroxybenzoate

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone to create a 0.5 M solution.

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties of the related compound, Ethyl 4-(prop-2-yn-1-yloxy)benzoate, which can serve as an estimate for our target molecule.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₃ | [8] |

| Molecular Weight | 204.22 g/mol | [8] |

| Melting Point | 42-44 °C | [9] |

| Boiling Point | 314.1 °C at 760 mmHg | [9] |

| LogP | 1.8753 | [8] |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | [8] |

Characterization

The synthesized product should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (ester C=O, C-O-C ether, C=C alkene).

-

Mass Spectrometry (MS): To confirm the molecular weight.

Potential Application in Medicinal Chemistry and Drug Discovery

The unique bifunctional nature of this compound makes it an attractive starting point for the synthesis of novel bioactive molecules. Benzoate esters are found in various pharmaceutical compounds, and their hydrolysis to benzoic acids is a common strategy to enhance biological activity and solubility.[10][11][12] The allyl ether moiety is also of significant interest, as many natural and synthetic allyl-containing compounds exhibit potent biological activities, including anticancer effects.[3][4]

Proposed Research Workflow: A Scaffold for Novel Therapeutics

Figure 2: A proposed workflow for the development of drug candidates from this compound.

Step 1: Hydrolysis to the Bioactive Carboxylic Acid

The ethyl ester can act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. This transformation can also be performed synthetically to generate a library of compounds for initial screening.

Protocol: Ester Hydrolysis

-

Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-(prop-2-en-1-yloxy)benzoic acid.

Causality: The carboxylic acid is often a key pharmacophore for interacting with biological targets through hydrogen bonding and ionic interactions. Its increased polarity can also improve aqueous solubility, a critical factor for drug delivery.

Step 2: Bioisosteric Replacement and Screening

The resulting 4-(prop-2-en-1-yloxy)benzoic acid can be evaluated as a bioisosteric replacement for known carboxylic acid-containing drugs or inhibitors in relevant biological assays. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids.

Hypothetical Experiment:

-

Objective: To assess if 4-(prop-2-en-1-yloxy)benzoic acid can inhibit cyclooxygenase (COX) enzymes.

-

Method: Utilize a commercially available COX-1/COX-2 inhibition assay kit.

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions to obtain a range of test concentrations.

-

Follow the manufacturer's protocol to measure the enzymatic activity of COX-1 and COX-2 in the presence of the test compound.

-

Calculate the IC₅₀ values to determine the potency and selectivity of inhibition.

-

Step 3: Leveraging the Allyl Group for Covalent Targeting

The allyl group can be further functionalized or used to form covalent bonds with the target protein, potentially leading to increased potency and duration of action. For example, it can be isomerized to a vinyl ether, which is more susceptible to electrophilic attack, or it can be epoxidized to an electrophilic epoxide.

Potential Application in Polymer and Materials Science

The presence of a polymerizable allyl group makes this compound a promising monomer for the synthesis of functional polymers. The resulting poly(allyl benzoate) would have a unique combination of properties conferred by the rigid benzoate side chains and the flexible poly(allyl) backbone. Such polymers could find applications in coatings, specialty films, and advanced materials.[13]

Proposed Research Workflow: From Monomer to Functional Polymer

Figure 3: A proposed workflow for the synthesis and modification of polymers from this compound.

Step 1: Free-Radical Polymerization

Protocol: Polymer Synthesis

-

Dissolve this compound (1.0 eq) and a free-radical initiator such as azobisisobutyronitrile (AIBN) (0.01 eq) in anhydrous toluene in a Schlenk flask.

-

De-gas the solution by three freeze-pump-thaw cycles.

-

Heat the reaction mixture at 70-80 °C under an inert atmosphere (e.g., argon) for 24 hours.

-

Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Causality: The initiator, AIBN, thermally decomposes to generate free radicals that initiate the polymerization of the allyl double bonds, leading to the formation of a long-chain polymer.

Step 2: Polymer Characterization

The synthesized polymer should be thoroughly characterized to understand its properties:

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), providing insight into the thermal properties of the material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

Step 3: Post-Polymerization Modification

The pendant ethyl benzoate groups on the polymer backbone can be hydrolyzed to carboxylic acid groups, transforming the material into a poly(carboxylic acid). This would dramatically alter its properties, making it water-soluble and pH-responsive. Such materials have potential applications as hydrogels, drug delivery vehicles, or smart coatings.

Conclusion

This compound, while underrepresented in the scientific literature, stands out as a molecule with significant untapped potential. Its facile synthesis and the presence of two distinct and versatile functional groups—the hydrolyzable ester and the polymerizable allyl group—make it a highly attractive building block for both medicinal chemistry and materials science. The proposed research workflows in this guide offer a clear and logical starting point for investigating its utility as a scaffold for novel therapeutics and as a monomer for functional polymers. It is our hope that this technical guide will inspire further research into this promising compound, ultimately unlocking its full scientific and commercial potential.

References

-

Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

-

Ballart, B., et al. (2000). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. European Journal of Medicinal Chemistry, 35(4), 439-47. [Link]

-

Kuwano, E., et al. (2000). Juvenile hormone activity of ethyl 4-(2-aryloxyhexyloxy)benzoates with precocious metamorphosis-inducing activity. Pest Management Science, 56(10), 887-892. [Link]

-

FooDB. 4-Ethylbenzoic acid (FDB022844). [Link]

-

García-Cerrada, S., et al. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry, 66(5), 3125–3159. [Link]

-

Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

-

García-Cerrada, S., et al. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry, 66(5), 3125–3159. [Link]

-

Organic Syntheses. Preparation of Ethyl 4-methylbenzoate. [Link]

- Google Patents.

-

Zhao, S., et al. (2019). Asymmetric synthesis of multifunctional aryl allyl ethers by nucleophilic catalysis. Organic & Biomolecular Chemistry, 17(16), 4038-4042. [Link]

-

Boyd, D. R., et al. (2009). Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Versatile intermediates for the synthesis of pseudo-sugars, oseltamivir and shikimic acid analogues. Organic & Biomolecular Chemistry, 7(10), 2129-2139. [Link]

-

PubChem. Ethyl 4-isopropoxybenzoate. [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

-

Chemistry LibreTexts. (2020). 22.6: Ester Chemistry. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

ChemBK. 4-ethylbenzoate. [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]

- Google Patents. Process for using sodium benzoate as a nucleating agent for monoaxially oriented polypropylene film.

-

ResearchGate. Alkyl aryl ethers and their preparations. [Link]

-

National Institutes of Health. 2-Methoxy-4-(prop-2-en-1-yl)phenyl benzoate. [Link]

-

National Institutes of Health. Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. [Link]

Sources

- 1. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

- 2. Showing Compound 4-Ethylbenzoic acid (FDB022844) - FooDB [foodb.ca]

- 3. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. chemscene.com [chemscene.com]

- 9. echemi.com [echemi.com]

- 10. CN101817761B - Benzoic acid ester derivatives and preparation method and application - Google Patents [patents.google.com]

- 11. labinsights.nl [labinsights.nl]

- 12. Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Versatile intermediates for the synthesis of pseudo-sugars, amino cyclitols, and bicyclic ring systems - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. US6358450B1 - Process for using sodium benzoate as a nucleating agent for monoaxially oriented polypropylene film - Google Patents [patents.google.com]

A Technical Guide to the Reactivity of the Propargyl Group in Ethyl 4-(prop-2-yn-1-yloxy)benzoate

Abstract: The propargyl group (prop-2-yn-1-yl) is a cornerstone of modern organic synthesis, prized for its exceptional versatility and predictable reactivity. When incorporated into an aryl ether scaffold, as in Ethyl 4-(prop-2-yn-1-yloxy)benzoate, it becomes a powerful synthetic handle for molecular elaboration. This guide provides an in-depth exploration of the primary reaction pathways available to this functional group, offering researchers and drug development professionals a synthesis of mechanistic theory, field-proven experimental protocols, and practical insights. We will dissect three major classes of transformations: the classic[1][1]-sigmatropic Claisen rearrangement, the robust reactions of the terminal alkyne including "Click" chemistry and Sonogashira coupling, and advanced gold-catalyzed cyclizations.

The Pericyclic Pathway:[1][1]-Sigmatropic (Claisen) Rearrangement

The thermal rearrangement of aryl propargyl ethers is a powerful, albeit demanding, method for carbon-carbon bond formation directly onto the aromatic ring. Unlike the more common allyl Claisen rearrangement, the propargyl variant proceeds through a high-energy transition state to yield a transient, highly reactive allenic ketone intermediate.[2][3] This intermediate is not typically isolated but undergoes subsequent, often rapid, transformations to yield stable cyclic products.

Mechanistic Deep Dive: From Propargyl Ether to Benzopyran

The accepted mechanism begins with a concerted, thermally induced[1][1]-sigmatropic shift.[3] The propargyl group's terminal alkyne carbon forms a new bond with an ortho-carbon of the benzene ring, while the C-O ether bond cleaves. This process generates an ortho-allenyl cyclohexadienone intermediate.[4]

Causality: The driving force for this step is the formation of a stable ketone carbonyl, although this comes at the cost of aromaticity. The subsequent steps are driven by the rapid restoration of the aromatic system. The allenyl ketone tautomerizes to a vinyl phenol, which then undergoes a 1,5-hydride shift. A final 6-electron electrocyclization and tautomerization yield the thermodynamically stable 2H-benzopyran product.[2] The high temperature required reflects the significant activation energy needed to disrupt the aromaticity of the starting material.[1][5]

Caption: Mechanism of the Aryl Propargyl Claisen Rearrangement.

Field-Proven Protocol: Thermal Rearrangement

This protocol describes a representative procedure for the thermal rearrangement in a high-boiling solvent.

Self-Validation: The success of this protocol is validated by monitoring the disappearance of the starting material via Thin Layer Chromatography (TLC) and characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the benzopyran structure.

Step-by-Step Methodology:

-

Inert Atmosphere: Assemble a reflux apparatus consisting of a round-bottom flask, condenser, and nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas. Causality: Prevents oxidation of the electron-rich aromatic species at high temperatures.

-

Reagent Addition: To the flask, add Ethyl 4-(prop-2-yn-1-yloxy)benzoate (1.0 equiv) and a high-boiling, inert solvent such as N,N-diethylaniline (approx. 0.1 M concentration). Causality: N,N-diethylaniline serves as a solvent that can reach the required high temperatures and is relatively non-reactive under these conditions.[3]

-

Thermal Induction: Heat the reaction mixture to reflux (approx. 217 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC. The starting material is UV-active and will have a different Rf value than the product.

-

Work-up: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove the solvent), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure benzopyran product.

| Parameter | Condition | Rationale |

| Temperature | > 200 °C | To overcome the high activation energy of the[1][1]-sigmatropic shift.[5] |

| Solvent | N,N-diethylaniline | High boiling point and chemical inertness under thermal conditions.[3] |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative side reactions at elevated temperatures. |

| Typical Yield | 40-60% | Subject to optimization; side reactions can occur at high temperatures. |

The Power of the Terminus: Reactions of the C-H Bond and Triple Bond

The terminal alkyne of the propargyl group is a hub of reactivity, defined by its mildly acidic terminal proton and the electron-rich triple bond. This dual nature enables two of the most powerful and widely used transformations in modern drug discovery and chemical biology: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling.

Bio-orthogonal Ligation: The Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often called the quintessential "click" reaction, the CuAAC joins an alkyne and an azide to form a highly stable 1,2,3-triazole linkage.[6][7] Its efficiency, specificity, and biocompatibility have made it a dominant tool for conjugating molecules.

Causality: The reaction's power lies in its bio-orthogonality; both azide and alkyne groups are essentially absent in biological systems, ensuring the reaction proceeds with near-perfect specificity.[8] The copper(I) catalyst is crucial, dramatically accelerating the rate of what would otherwise be a very slow thermal cycloaddition.[6] It coordinates with the alkyne, lowering the LUMO and making it susceptible to attack by the azide.

Caption: Experimental Workflow for a standard CuAAC Reaction.

Step-by-Step Methodology:

-

Reagent Solution: In a vial, dissolve Ethyl 4-(prop-2-yn-1-yloxy)benzoate (1.0 equiv) and an azide partner (e.g., Benzyl Azide, 1.05 equiv) in a 1:1 mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare the active Cu(I) catalyst in situ. Dissolve copper(II) sulfate pentahydrate (0.05 equiv) in water, then add sodium ascorbate (0.10 equiv) and swirl until the blue color fades, indicating reduction to Cu(I). Causality: Sodium ascorbate is a convenient reducing agent that maintains the necessary Cu(I) oxidation state for catalysis.[8]

-

Reaction Initiation: Add the freshly prepared catalyst solution to the solution of reagents.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.

-

Work-up and Purification: Upon completion, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by flash chromatography to yield the triazole product.

Carbon-Carbon Bond Formation: The Sonogashira Cross-Coupling